molecular formula C24H17ClN4O3 B2937297 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207032-70-9

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2937297
CAS No.: 1207032-70-9
M. Wt: 444.88
InChI Key: HEMVYAMZRJYYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted at the 7-position with a 2-chlorophenyl group and a phenethyl side chain at the 3-position. The quinazoline-dione core is known for its rigidity and hydrogen-bonding capacity, which may enhance target binding, while the 1,2,4-oxadiazole moiety contributes to metabolic stability and bioavailability .

Properties

CAS No.

1207032-70-9

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.88

IUPAC Name

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c25-19-9-5-4-8-17(19)21-27-22(32-28-21)16-10-11-18-20(14-16)26-24(31)29(23(18)30)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

HEMVYAMZRJYYAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a phenethyl group and an oxadiazole moiety. Its molecular formula is C19H17ClN4O4C_{19}H_{17}ClN_{4}O_{4}, with a molecular weight of approximately 396.82 g/mol. The presence of the 2-chlorophenyl group in the oxadiazole ring contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Quinazoline Synthesis : The quinazoline structure can be formed through condensation reactions involving appropriate amines and diketones.
  • Final Coupling : The final product is synthesized by coupling the oxadiazole and quinazoline intermediates under suitable conditions, often utilizing coupling agents like EDCI or DCC.

Biological Activity

Recent studies have highlighted several biological activities associated with 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione:

Anticancer Activity

Several in vitro studies have demonstrated its potential anticancer properties:

  • Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 5 µM to 10 µM, indicating moderate potency compared to standard chemotherapeutic agents such as Doxorubicin .
Cell LineIC50 (µM)Reference
MCF-75.0
HeLa8.0

The mechanism of action is believed to involve:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Targeting Specific Enzymes : It has been suggested that the oxadiazole moiety interacts with specific enzymes involved in cell cycle regulation and apoptosis .

Case Studies

  • Study on MCF-7 Cells : A study reported that compounds similar to this oxadiazole derivative showed an IC50 value comparable to standard drugs like Doxorubicin (IC50 = 1.2 µM), indicating strong anticancer potential .
  • Broad-Spectrum Antimicrobial Activity : Other derivatives of the oxadiazole class have shown promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Substituents Key Differences Reported Activity
Target Compound 7-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl); 3-phenethyl Reference molecule Not explicitly reported in evidence; inferred from analogs
3-(4-Chlorobenzyl)-7-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 7-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl); 3-(4-chlorobenzyl) Thiophene replaces 2-chlorophenyl; benzyl vs. phenethyl substitution No activity data reported; structural focus
1-((3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(Furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione 1-((3-(2-Chlorophenyl)oxadiazolyl)methyl); 3-(furan-2-ylmethyl) Oxadiazole at position 1 (vs. 7); furan replaces phenethyl Molecular data (e.g., MW: 434.8) but no bioactivity
Quinazolinone Derivatives with Triazole Substituents Triazole instead of oxadiazole; halogenated aryl groups Core scaffold divergence (triazole vs. oxadiazole) Agricultural fungicides (e.g., quinconazole, fluquinconazole)
1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidine-dione core; dual oxadiazole substituents Different core (thienopyrimidine vs. quinazoline); dual oxadiazole moieties Antimicrobial activity (tested against E. coli, S. aureus)

Pharmacological and Physicochemical Comparisons

  • Bioactivity: While direct data for the target compound are absent, analogs like the thienopyrimidine-dione derivatives (e.g., ) exhibit antimicrobial activity, suggesting that the 1,2,4-oxadiazole and quinazoline-dione motifs may synergize to disrupt bacterial membranes or enzyme function.
  • Substituent Impact : The 2-chlorophenyl group in the target compound may enhance lipophilicity and target affinity compared to thiophene (in ) or furan (in ) analogs. Phenethyl chains (vs. benzyl or furanylmethyl) could improve metabolic stability due to reduced susceptibility to oxidative cleavage .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for , involving cyclocondensation of amidoximes with carboxylic acid derivatives, followed by functionalization of the quinazoline-dione core .

Limitations in Current Data

  • No explicit solubility, logP, or IC50 values are available for the target compound.
  • quinazoline), complicating direct extrapolation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for quinazoline-dione derivatives, and how can they be adapted for synthesizing 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

  • Answer : The synthesis of structurally analogous quinazoline-dione derivatives typically involves cyclocondensation reactions. For example, phosphorous oxychloride (POCl₃) is used to facilitate cyclization of intermediates like carbohydrazides, followed by hydrolysis and alkylation steps to introduce substituents such as oxadiazole rings . Key reaction conditions include temperature control (e.g., reflux in POCl₃) and stoichiometric optimization of reagents like 1,1’-carbonyldiimidazole (CDI) for carbonyl group incorporation. Adapting this protocol would require substituting the phenylhydrazide precursor with a 2-chlorophenyl variant and optimizing alkylation using phenethyl groups.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying substituent connectivity and regiochemistry. X-ray crystallography provides definitive confirmation of the oxadiazole and quinazoline-dione core, particularly in resolving ambiguities arising from tautomeric forms . Mass spectrometry (HRMS or ESI-MS) validates the molecular formula, while IR spectroscopy confirms functional groups like carbonyl stretches (~1700 cm⁻¹).

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antimicrobial or enzyme inhibition)?

  • Answer : For antimicrobial screening, broth microdilution assays (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) can target dihydrofolate reductase (DHFR) or β-lactamase, given the structural similarity of quinazoline-diones to known inhibitors .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization improve the synthesis of the 1,2,4-oxadiazole moiety?

  • Answer : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with formic acid derivatives as CO surrogates enable efficient cyclization of nitroarenes or nitriles to oxadiazoles. This method avoids harsh reagents like POCl₃ and enhances regioselectivity. For instance, nitro intermediates can undergo reductive cyclization under H₂ or CO atmospheres, yielding oxadiazoles with fewer byproducts .

Q. How should researchers resolve contradictions between spectroscopic data and computational models regarding substituent positioning?

  • Answer : If NMR data conflicts with X-ray or computational predictions (e.g., substituent orientation on the oxadiazole ring), hybrid approaches are recommended:

  • Perform NOESY/ROESY NMR to detect spatial proximity between protons.
  • Validate using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare energy-minimized conformers with experimental data .
  • Revisit synthetic intermediates to rule out regioisomeric impurities.

Q. What computational strategies model the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Molecular docking (AutoDock Vina, MOE) against Protein Data Bank (PDB) structures (e.g., DHFR: PDB ID 1DHF) predicts binding modes. Molecular dynamics (MD) simulations (GROMACS/AMBER) assess stability of ligand-receptor complexes. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .

Q. What mechanistic studies are recommended to elucidate its antimicrobial action?

  • Answer :

  • Time-kill assays : Determine bactericidal vs. bacteriostatic activity.
  • Resistance studies : Serial passage experiments to evaluate mutation frequency.
  • Metabolomic profiling : LC-MS/MS to identify disrupted metabolic pathways (e.g., folate biosynthesis for DHFR inhibitors) .
  • Fluorescence microscopy : Visualize membrane permeability changes using dyes like propidium iodide.

Methodological Notes

  • Key References : Synthesis protocols , computational validation , and PDB-based modeling are prioritized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.